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Compound of Interest

Compound Name: 1-Azaspiro[3.6]decane

Cat. No.: B15240871 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of

1-Azaspiro[3.6]decane. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such

data, and a generalized workflow for spectroscopic analysis.

Introduction to 1-Azaspiro[3.6]decane
1-Azaspiro[3.6]decane is a spirocyclic aliphatic amine. Its unique three-dimensional structure,

consisting of a four-membered azetidine ring fused to a seven-membered cycloheptane ring,

makes it a molecule of interest in medicinal chemistry and materials science. Spectroscopic

analysis is crucial for the structural elucidation and characterization of this and related

compounds.

Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for 1-Azaspiro[3.6]decane, the

following tables present predicted spectroscopic data. This data is generated based on

established principles of spectroscopy and is intended to serve as a reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.10 t 2H H-2

2.85 t 2H H-5

1.80 - 1.90 m 2H H-6

1.65 - 1.75 m 4H H-3, H-10

1.50 - 1.60 m 6H H-7, H-8, H-9

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

60.5 C-4 (Spiro)

52.0 C-2

48.5 C-5

35.0 C-3

30.0 C-6, C-10

28.5 C-7, C-9

26.0 C-8

Infrared (IR) Spectroscopy Data
Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3250 Weak - Medium N-H Stretch

2925 - 2850 Strong C-H Stretch (aliphatic)

1465 - 1450 Medium C-H Bend (CH₂)

1150 - 1050 Medium C-N Stretch

Mass Spectrometry (MS) Data
Predicted Mass Spectrum Fragments (Electron Ionization)

m/z Relative Intensity (%) Assignment

139 40 [M]⁺ (Molecular Ion)

110 100 [M - C₂H₅]⁺ (Base Peak)

96 60 [M - C₃H₇]⁺

82 50 [M - C₄H₉]⁺

68 45 [M - C₅H₁₁]⁺

55 70 [C₄H₇]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 1-Azaspiro[3.6]decane in approximately 0.6-0.7

mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition:
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Tune and shim the probe to the sample.

Acquire a one-dimensional proton spectrum with the following typical parameters:

Pulse sequence: zg30

Number of scans: 16

Relaxation delay (d1): 1.0 s

Acquisition time: 4.0 s

Spectral width: 12 ppm

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling using the following

typical parameters:

Pulse sequence: zgpg30

Number of scans: 1024

Relaxation delay (d1): 2.0 s

Acquisition time: 1.5 s

Spectral width: 220 ppm

Data Processing: Process the raw data using appropriate NMR software. This includes

Fourier transformation, phase correction, baseline correction, and referencing the spectra to

the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of

neat 1-Azaspiro[3.6]decane directly onto the ATR crystal.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a

diamond ATR accessory.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of 1-Azaspiro[3.6]decane in a volatile

organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion

or through a gas chromatography (GC) or liquid chromatography (LC) system.

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) or

electrospray ionization (ESI). A quadrupole or time-of-flight (TOF) analyzer is commonly

used.

Data Acquisition (EI Mode):

Ionization energy: 70 eV

Mass range: m/z 40-400

Scan rate: 1 scan/second

Data Processing: The instrument software processes the raw data to generate a mass

spectrum, which is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

Spectroscopic Analysis Workflow
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The following diagram illustrates the logical workflow for the spectroscopic analysis of a small

organic molecule like 1-Azaspiro[3.6]decane.

Spectroscopic Analysis Workflow for 1-Azaspiro[3.6]decane
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Spectroscopic analysis workflow diagram.
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[https://www.benchchem.com/product/b15240871#spectroscopic-data-analysis-of-1-
azaspiro-3-6-decane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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